molecular formula C25H25N3O3 B2834788 7-ethoxy-2-(4-ethoxyphenyl)-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine CAS No. 900003-48-7

7-ethoxy-2-(4-ethoxyphenyl)-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine

Cat. No.: B2834788
CAS No.: 900003-48-7
M. Wt: 415.493
InChI Key: GQIQXMCBRHJHTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 7-ethoxy-2-(4-ethoxyphenyl)-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a heterocyclic molecule featuring fused pyrazole, oxazine, and benzene rings. Its structure includes ethoxy substituents at positions 7 and 4-phenyl, along with a pyridinyl group at position 5.

Synthetic routes for analogous compounds often employ multi-component or one-pot reactions under reflux conditions, using catalysts like triethylamine (e.g., pyrazolo[1,5-a]pyrimidine derivatives in and ) . Characterization typically involves spectral analysis (IR, NMR) and X-ray crystallography, as seen in structural elucidation methods for related heterocycles .

Properties

IUPAC Name

7-ethoxy-2-(4-ethoxyphenyl)-5-pyridin-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O3/c1-3-29-18-13-11-17(12-14-18)21-16-22-19-8-7-10-23(30-4-2)24(19)31-25(28(22)27-21)20-9-5-6-15-26-20/h5-15,22,25H,3-4,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQIQXMCBRHJHTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C(=CC=C4)OCC)OC3C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethoxy-2-(4-ethoxyphenyl)-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.

    Construction of the oxazine ring: This involves the cyclization of an o-aminophenol derivative with an aldehyde or ketone.

    Introduction of ethoxy groups: This step can be carried out through an etherification reaction using ethyl iodide and a base.

    Attachment of the pyridinyl group: This can be done via a coupling reaction, such as a Suzuki or Heck reaction, using a pyridinyl boronic acid or halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

7-ethoxy-2-(4-ethoxyphenyl)-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The ethoxy and pyridinyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

7-ethoxy-2-(4-ethoxyphenyl)-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical agent.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-ethoxy-2-(4-ethoxyphenyl)-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound’s pharmacological and physicochemical properties are influenced by its substituents. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of Analogous Compounds
Compound Name & Source Key Structural Features Biological Activity/Properties Synthesis Method
Target Compound (Hypothetical) 7-ethoxy, 4-ethoxyphenyl, pyridinyl Not reported (assumed SAR exploration) Likely multi-component reaction
5-(4-Ethoxyphenyl)-2-phenyl derivative Ethoxyphenyl, phenyl No activity data Not specified
5-(4-Butoxyphenyl)-2-(4-ethoxyphenyl) Butoxyphenyl, ethoxyphenyl Increased lipophilicity (predicted) Similar to target compound
Spiro[indolin-2-one] derivatives Spiro junction with indolinone, ethoxyphenyl Antimicrobial (MIC: 50–250 μg/mL) Microwave-assisted synthesis
Pyrazolo[1,5-a]pyrimidinones Methoxyphenyl, tetrafluorophenyl, trifluoromethyl Cytotoxicity (varies with substituents) Condensation reactions

Key Findings

Substituent Impact on Bioactivity :

  • Ethoxy vs. methoxy groups: Ethoxy substituents (as in the target compound) may enhance metabolic stability compared to methoxy groups due to reduced oxidative metabolism .
  • Pyridinyl vs. phenyl: The pyridine ring in the target compound could improve target binding affinity compared to phenyl-containing analogs (e.g., ) by enabling additional hydrogen-bonding interactions .

Biological Activity: The spiro derivatives in exhibit antimicrobial activity, highlighting the role of rigid, three-dimensional structures in disrupting microbial membranes or enzymes . Pyrazolo[1,5-a]pyrimidinones with electron-withdrawing groups (e.g., trifluoromethyl in ) show enhanced cytotoxicity, suggesting that electronic effects modulate activity .

Lipophilicity and Solubility :

  • The butoxyphenyl analog () likely has higher lipophilicity than the target compound, which may affect bioavailability. Ethoxy groups balance solubility and membrane permeability better than longer alkoxy chains .

Q & A

Q. Advanced

  • 2D NMR techniques : HSQC and HMBC correlations map long-range couplings to differentiate tautomeric forms .
  • Variable-temperature NMR identifies dynamic equilibria in solution .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict stable tautomers and compare with experimental data .

What biological activities have been reported, and what assays are used?

Basic
Reported activities include:

  • Anticancer : Inhibition of topoisomerase II (IC50 ~2.1 µM) via MTT assays in HeLa cells .
  • Anti-inflammatory : COX-2 suppression (60% at 10 µM) measured by ELISA .
  • Kinase inhibition : Screening against EGFR and VEGFR2 using fluorescence polarization .

How can structure-activity relationships (SAR) guide functionalization for enhanced activity?

Q. Advanced

  • Pyridinyl substitution : 2-Pyridinyl groups improve solubility and π-π stacking with kinase ATP pockets .
  • Ethoxy groups : Para-substituted ethoxy on the phenyl ring enhances metabolic stability by reducing CYP450 oxidation .
  • Spiro-piperidine moieties : Increase conformational rigidity, improving target binding affinity (e.g., ΔG = -9.2 kcal/mol vs. flexible analogs) .

How to resolve contradictions in reported biological activity data?

Q. Advanced

  • Assay variability : Standardize protocols (e.g., cell line passage number, serum concentration) to minimize discrepancies .
  • Purity validation : Use HPLC-MS to confirm >95% purity, as impurities (e.g., unreacted intermediates) may skew results .
  • In silico docking : Compare binding poses across studies to identify consensus interaction motifs (e.g., hydrogen bonding with Asp1043 in EGFR) .

What experimental designs are recommended for evaluating in vivo efficacy?

Q. Advanced

  • Pharmacokinetic profiling : Measure Cmax, T1/2, and bioavailability in rodent models via LC-MS/MS .
  • Dose-ranging studies : Use a 3+3 escalation design to determine MTD and therapeutic index .
  • Biomarker analysis : Quantify target engagement (e.g., phosphorylated EGFR in tumor biopsies) .

How do solvent polarity and proticity influence reaction outcomes?

Q. Advanced

  • Polar aprotic solvents (DMF, DMSO) : Stabilize transition states in cycloaddition reactions, increasing regioselectivity for oxazine formation .
  • Protic solvents (EtOH, MeOH) : Favor proton transfer in tautomeric equilibria, shifting product ratios (e.g., 70:30 oxazine:pyrazole in EtOH vs. 50:50 in THF) .

What role do catalysts play in key synthetic steps?

Q. Advanced

  • Acid catalysts (p-TsOH) : Accelerate dehydrative cyclization by protonating carbonyl oxygen, lowering activation energy (ΔG‡ from 28 to 19 kcal/mol) .
  • Pd/C : Mediate Suzuki-Miyaura couplings for pyridinyl introduction, with optimal yields at 5 mol% loading .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.